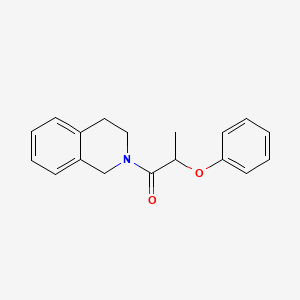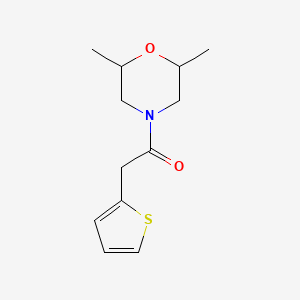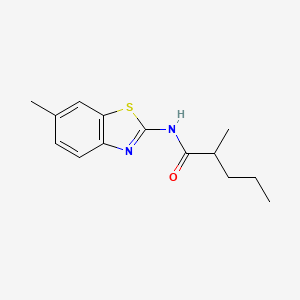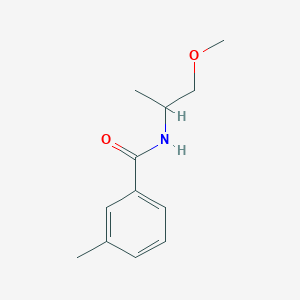![molecular formula C18H18N2O3S2 B3954805 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide](/img/structure/B3954805.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide
Vue d'ensemble
Description
“N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide” is a chemical compound. Its molecular formula is C18H18N2O4S2, with an average mass of 390.477 Da . It’s worth noting that the compound is related to a class of compounds known as benzothiazoles, which have been studied for their potential anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzothiazole ring attached to a phenylbutanamide group via a sulfonyl bridge . The compound’s structure is characterized by the presence of nitrogen, oxygen, and sulfur atoms, which can participate in various chemical reactions.Mécanisme D'action
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide has been found to modulate the activity of various ion channels and receptors by binding to specific sites on the channel or receptor protein. For example, this compound has been found to bind to the pore-forming region of the BK channels, leading to an increase in the open probability of the channel. This results in an increase in the efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in the excitability of the cell.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various ion channels and receptors, leading to changes in the membrane potential, intracellular calcium levels, and neurotransmitter release. This compound has also been found to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide has several advantages for lab experiments. It is a highly specific modulator of ion channels and receptors, allowing for precise control of cellular activity. It has also been found to have low toxicity and good solubility in aqueous solutions. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other ion channel modulators, and its effects on cellular activity can be variable depending on the experimental conditions.
Orientations Futures
For research on N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide include:
1. Further studies on the mechanism of action of this compound, including the identification of specific binding sites on ion channels and receptors.
2. Development of more specific and potent modulators of ion channels and receptors based on the structure of this compound.
3. Studies on the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans, including the evaluation of its toxicity and potential side effects.
5. Development of new experimental models to study the effects of this compound on cellular activity and disease processes.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to modulate the activity of various ion channels and receptors, leading to changes in the membrane potential, intracellular calcium levels, and neurotransmitter release. This compound has also been found to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. Future research on this compound could lead to the development of new therapeutic strategies for various diseases.
Applications De Recherche Scientifique
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenylbutanamide has been extensively studied for its potential applications in scientific research. It has been found to modulate the activity of various ion channels and receptors, including the large-conductance calcium-activated potassium (BK) channels, the voltage-gated potassium channels, the transient receptor potential (TRP) channels, and the nicotinic acetylcholine receptors. This compound has also been found to have anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models.
Propriétés
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-14(12-7-5-4-6-8-12)17(21)20-18-19-15-10-9-13(25(2,22)23)11-16(15)24-18/h4-11,14H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJWPQZQYTGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S,4R)-4-({[(2-fluorobenzyl)amino]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3954723.png)
![N-[3-(4-bromophenyl)-3-oxopropyl]threonine](/img/structure/B3954728.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3954755.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954761.png)

![3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3954795.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954797.png)

![2-[3-(2-thienylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]nicotinonitrile](/img/structure/B3954807.png)

![1-[(4-bromophenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B3954829.png)
![N-{3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B3954834.png)